
Urdamycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urdamycin C is a natural product found in Streptomyces fradiae with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Urdamycin C exhibits notable antibacterial activity against Gram-positive bacteria. Studies have shown that it is effective against strains such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) indicating potent antimicrobial properties. For instance, one study reported a MIC value of 8.0 µg/mL against Bacillus subtilis .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 8.0 |
Staphylococcus aureus | 16.0 |
Enterococcus faecalis | 32.0 |
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it possesses higher cytotoxicity than traditional chemotherapeutics like Adriamycin. For example, this compound exhibited GI50 values ranging from 0.019 to 0.104 µM across different cancer cell lines, including prostate (PC-3), lung (NCI-H23), and breast (MDA-MB-231) cancer cells .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cancer Cell Line | GI50 (µM) |
---|---|
PC-3 (Prostate) | 0.019 |
NCI-H23 (Lung) | 0.045 |
HCT-15 (Colon) | 0.067 |
ACHN (Renal) | 0.080 |
MDA-MB-231 (Breast) | 0.104 |
Structural Insights and Biosynthesis
The structural elucidation of this compound has provided insights into its biosynthetic pathways, which involve complex enzymatic processes within the producing organism, Streptomyces fradiae. Recent research identified several genes associated with the biosynthesis of this compound, including those responsible for glycosylation and polyketide synthesis . Understanding these pathways is crucial for developing synthetic analogs with enhanced efficacy.
Case Study: this compound in Cancer Treatment
A recent study investigated the efficacy of this compound in combination with other chemotherapeutic agents in treating resistant cancer types. The results indicated that this compound not only demonstrated synergistic effects when combined with other drugs but also reduced the side effects commonly associated with chemotherapy .
Case Study: Development of Synthetic Analogues
Researchers have been exploring synthetic analogues of this compound to enhance its antibacterial and anticancer properties. One study focused on modifying the glycosylation patterns to improve pharmacological profiles while maintaining low toxicity levels .
Eigenschaften
CAS-Nummer |
104443-43-8 |
---|---|
Molekularformel |
C51H60O19 |
Molekulargewicht |
977 g/mol |
IUPAC-Name |
(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione |
InChI |
InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1 |
InChI-Schlüssel |
APMRFKHSHVYRKV-ISORPGPBSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Isomerische SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
Kanonische SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Synonyme |
urdamycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.